![molecular formula C5H11F3N2O2S B1381880 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide CAS No. 1803601-28-6](/img/structure/B1381880.png)
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide
Overview
Description
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the CAS Number: 1803601-28-6 . It has a molecular weight of 220.22 g/mol . The IUPAC name for this compound is 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide .
Molecular Structure Analysis
The InChI code for 2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide is1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthetic and Analytical Applications
- Sulfadiazine-Ortho-Vanillin Schiff Base Study : A study by Shahid et al. (2018) involved the synthesis and chemical characterization of a sulfadiazine-ortho-vanillin Schiff base, which included density functional theory (DFT) calculations and nonlinear optical (NLO) studies. This demonstrates the utility of sulfonamides in material science, particularly in the development of non-linear optical materials (Shahid et al., 2018).
Catalysis and Organic Synthesis
- Efficient Organocatalyst for Asymmetric Reactions : Kano et al. (2009) described an axially chiral amino sulfonamide as an effective organocatalyst in the asymmetric Mannich reaction of N-Boc-protected imines with aldehydes, showcasing the role of sulfonamides in facilitating stereoselective synthesis (Kano, Yamaguchi & Maruoka, 2009).
Pharmaceutical and Medicinal Chemistry
- Tautomeric Behavior in Bioorganic Chemistry : Erturk et al. (2016) investigated the tautomeric forms of a sulfonamide derivative, highlighting its relevance in pharmaceutical and biological activities, which is crucial in medicinal chemistry (Erturk, Gumus, Dikmen & Alver, 2016).
- Carbonic Anhydrase Inhibition Studies : Congiu et al. (2014) explored sulfonamides as inhibitors of carbonic anhydrase isoforms, revealing their potential as clinical candidates in antitumor and antimetastasis applications (Congiu, Onnis, Balboni & Supuran, 2014).
- Drug Metabolism Studies : Zmijewski et al. (2006) demonstrated the application of biocatalysis in drug metabolism, providing insights into the metabolic pathways of a biaryl-bis-sulfonamide compound (Zmijewski et al., 2006).
Chemical Properties and Synthesis
- Exploring Sulfonamide Reactivity : Wong et al. (2010) utilized the attenuated S(N)2 reactivity of a trifluoroethyl group in sulfonamides for synthesizing kinase inhibitors, highlighting the chemical properties and applications in the synthesis of therapeutics (Wong et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F3N2O2S/c1-10(2)13(11,12)3-4(9)5(6,7)8/h4H,3,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLAOEYYBPVMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3,3,3-trifluoro-N,N-dimethylpropane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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